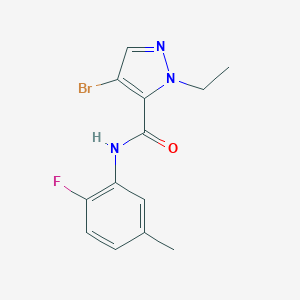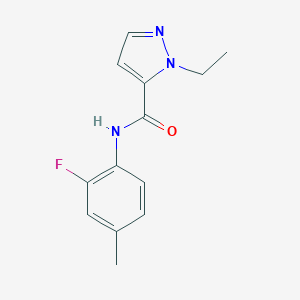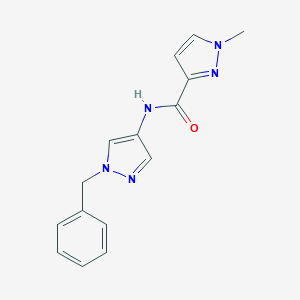
4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-5-carboxamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that targets multiple receptor tyrosine kinases involved in tumor angiogenesis and proliferation. It was initially developed as an anti-cancer drug and has been approved by the FDA for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and differentiated thyroid cancer.
Wirkmechanismus
Sorafenib exerts its anti-tumor effects by inhibiting the activity of multiple receptor tyrosine kinases, including VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT-3, and RAF-1. This leads to the inhibition of tumor angiogenesis, proliferation, and survival. In addition, Sorafenib can induce apoptosis and autophagy in cancer cells by modulating various signaling pathways, such as MAPK, PI3K/AKT, and JAK/STAT.
Biochemical and Physiological Effects:
Sorafenib has been shown to have various biochemical and physiological effects on cancer cells and normal cells. It can inhibit the phosphorylation of downstream signaling molecules, such as ERK, AKT, and STAT3, and induce the expression of pro-apoptotic proteins, such as Bax and Bad. In addition, Sorafenib can affect the metabolism of cancer cells by inhibiting glycolysis and inducing oxidative phosphorylation. However, Sorafenib can also cause adverse effects on normal cells, such as cardiovascular toxicity, dermatological toxicity, and gastrointestinal toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
Sorafenib is a useful tool for studying the role of receptor tyrosine kinases in cancer biology. It can be used to investigate the effects of inhibiting specific kinases on tumor growth, angiogenesis, and metastasis. In addition, Sorafenib can be used to test the efficacy of combination therapies with other anti-cancer agents. However, Sorafenib has some limitations for lab experiments, such as its low solubility in water and its instability in acidic conditions.
Zukünftige Richtungen
There are several future directions for the research on Sorafenib. One direction is to develop more potent and selective inhibitors of specific receptor tyrosine kinases. Another direction is to investigate the mechanisms of resistance to Sorafenib and develop strategies to overcome it. Furthermore, Sorafenib can be tested for its potential use in other types of cancer and in combination with novel therapeutic agents, such as immune checkpoint inhibitors and epigenetic modulators. Finally, Sorafenib can be used for the development of personalized medicine approaches based on the molecular profiling of cancer patients.
Synthesemethoden
The synthesis of Sorafenib involves the condensation of 4-bromo-1H-pyrazole-5-carboxylic acid with N-(2,4-dimethyl-5-iodophenyl)-2,4-dimethyl-5-aminobenzamide, followed by the reaction with ethyl chloroformate and 2-fluoro-5-methylphenylboronic acid. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
Sorafenib has been extensively studied in preclinical and clinical settings for its anti-tumor activity. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including hepatocellular carcinoma, renal cell carcinoma, melanoma, and breast cancer. In addition, Sorafenib has been investigated for its potential use in combination with other anti-cancer agents, such as chemotherapy, radiotherapy, and immunotherapy.
Eigenschaften
Molekularformel |
C13H13BrFN3O |
|---|---|
Molekulargewicht |
326.16 g/mol |
IUPAC-Name |
4-bromo-2-ethyl-N-(2-fluoro-5-methylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13BrFN3O/c1-3-18-12(9(14)7-16-18)13(19)17-11-6-8(2)4-5-10(11)15/h4-7H,3H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
ZHMCNRYNPJPSQY-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=C(C=CC(=C2)C)F |
Kanonische SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=C(C=CC(=C2)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B280101.png)
![N-(3-chloro-4-methoxyphenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280102.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280103.png)


![methyl 6-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280109.png)
![methyl 6-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280110.png)
![ethyl 6-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280111.png)
![methyl 6-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280114.png)
![2-[2-(2,4-Dichloro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile](/img/structure/B280115.png)
![2-ethyl 4-isopropyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B280117.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280118.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280121.png)
